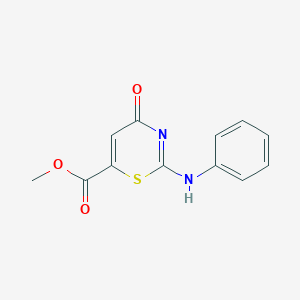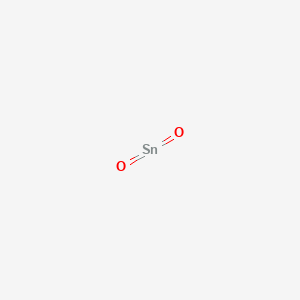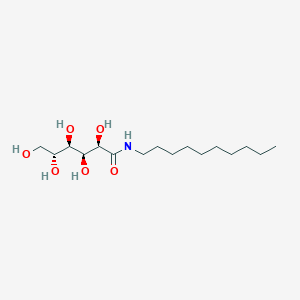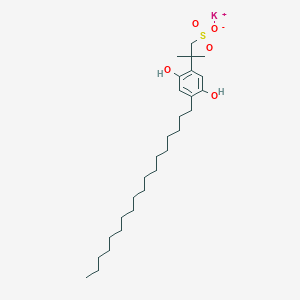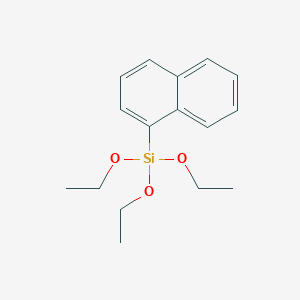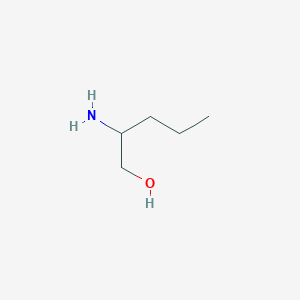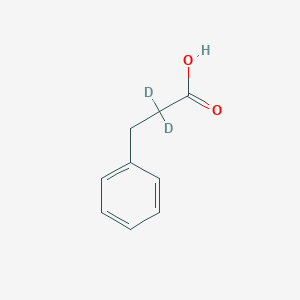
Hydrozimtsäure-2,2-D2
Übersicht
Beschreibung
Hydrocinnamic acids, including Hydrocinnamic-2,2-D2 acid, are a class of polyphenolic compounds that originate from the Mavolanate-Shikimate biosynthesis pathways in plants. They are known for their potent antioxidant and anti-inflammatory properties and have shown potential therapeutic benefits in experimental diabetes, hyperlipidemia, and obesity-related health complications .
Synthesis Analysis
The synthesis of hydrocinnamic acids can be achieved through various methods, including reductive or oxidative reactions, rearrangements, catalytic reactions, or electrochemical conversion. These methods are systematically presented, providing a comprehensive overview of constructive and destructive routes to obtain hydrocinnamic acids .
Molecular Structure Analysis
The molecular structure of hydrocinnamic acids significantly influences their biological activity. Structural features such as the presence of an unsaturated bond on the side chain and modifications on the aromatic ring, including the number and position of hydroxy groups, are vital for their antioxidant activity. The presence of ortho-dihydroxy phenyl groups (catechol moiety) is particularly important for antioxidant activity .
Chemical Reactions Analysis
Hydrocinnamic acids exhibit prooxidant activity in the presence of Cu(II) ions, leading to DNA damage. The electron transfer between hydrocinnamic acids and Cu(II) ions plays a crucial role in this process. The structure-activity relationship indicates that compounds with specific functional groups, such as ortho-dihydroxyl or 4-hydroxy-3-methoxyl groups, show higher DNA damaging activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrocinnamic acids, such as their redox potential, lipid solubility, and dissociation constant, are closely related to their antioxidant activity. These properties can be modified to improve their cellular absorption and expand their use in lipophilic media. For instance, esterification of hydrocinnamic acids has been shown to increase their lipophilicity and antioxidant properties, which in turn enhances their protective activity against oxidative stress in neuronal cells .
Wissenschaftliche Forschungsanwendungen
Rolle in der Biosynthese und biologischen Eigenschaften
Hydrozimtsäure ist eine Art von einfacher Phenolsäure, die als eine der häufigsten und am besten untersuchten bioaktiven Verbindungen gilt, die zu den sekundären Metaboliten von Pflanzen gehören . Sie spielt eine entscheidende Rolle bei der Biosynthese von einfachen Phenolsäuren, die von Zimtsäure abgeleitet sind, unter Beteiligung des Shikimat- und Phenylpropanoid-Stoffwechselwegs .
Antioxidative Aktivität
Hydrozimtsäure wurde wie andere Hydroxyzimtsäuren als antioxidativ wirksam befunden . Diese Eigenschaft macht sie in verschiedenen Bereichen wertvoll, darunter die Kosmetik-, Lebensmittel-, Pharma- und Gesundheitsindustrie .
Antikrebs- und Antitumor-Aktivität
Forschungen haben gezeigt, dass Hydrozimtsäure ein potenzielles Antikrebs- und Antitumor-Potenzial hat . Dies eröffnet Möglichkeiten für den Einsatz bei der Entwicklung neuer therapeutischer Strategien.
Antidiabetische Aktivität
Hydrozimtsäure wurde als antidiabetisch wirksam befunden . Dies deutet darauf hin, dass es bei der Behandlung von Diabetes eingesetzt werden könnte, obwohl weitere Forschung auf diesem Gebiet erforderlich ist.
Entzündungshemmende und antimikrobielle Aktivität
Die entzündungshemmenden und antimikrobiellen Aktivitäten von Hydrozimtsäure wurden dokumentiert . Diese Eigenschaften könnten bei der Entwicklung neuer Medikamente und Behandlungen genutzt werden.
Allelopathische Aktivität
Hydrozimtsäure wurde als allelopathisch wirksam gegen das parasitäre Unkraut Cuscuta campestris befunden . Dies deutet auf mögliche Anwendungen im nachhaltigen Pflanzenschutz hin.
Rolle bei der Synthese von Acyl-Coenzymen A
Hydrozimtsäure wurde bei der Synthese von drei mittelkettigen Acyl-Coenzymen A verwendet . Dies deutet auf einen möglichen Einsatz in der biochemischen Forschung und in industriellen Anwendungen hin.
Verwendung in der C–H-Aktivierung
Hydrozimtsäure wurde bei der nativen Carboxyl-gestützten, Pd(II)-katalysierten ortho-C–H-Acetoxylierung eingesetzt
Wirkmechanismus
Target of Action
Hydrocinnamic-2,2-D2 acid, a derivative of hydroxycinnamic acid, is involved in various biochemical processes. It is known to interact with Palladium (II) catalysts in the process of ortho-C–H acetoxylation . This reaction is significant in many biologically active molecules .
Mode of Action
The mode of action of Hydrocinnamic-2,2-D2 acid is primarily through its interaction with its targets. For instance, it assists in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids . This reaction is crucial in the formation of many biologically active molecules .
Biochemical Pathways
Hydrocinnamic-2,2-D2 acid is part of the phenylpropanoid pathway , which is essential for the biosynthesis of a wide range of compounds . It is involved in the biocatalytic conversion of hydroxycinnamic acids like ferulic, caffeic, and p-coumaric acid into high-value molecules . These compounds play a pivotal role in plant-pathogen interactions .
Pharmacokinetics
The pharmacokinetics of Hydrocinnamic-2,2-D2 acid, like other hydroxycinnamic acids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, hydroxycinnamic acids have low bioavailability due to their low release from proteins, which decreases the availability of their free forms for absorption .
Result of Action
The result of Hydrocinnamic-2,2-D2 acid’s action can be seen in its involvement in various biochemical reactions. For instance, it plays a role in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids, contributing to the formation of many biologically active molecules .
Zukünftige Richtungen
Hydrocinnamic acid and its derivatives have demonstrated broad-spectrum and effective antibacterial effects as well as antibiotic resistance-modifying activity . They have been characterized for their antimicrobial action against Escherichia coli . Furthermore, dual and triple combinations of these molecules with the antibiotics chloramphenicol and amoxicillin have been investigated . Future research may focus on enhancing the production of hydrocinnamic acid and optimizing extraction techniques .
Biochemische Analyse
Biochemical Properties
Hydroxycinnamic acids, from which Hydrocinnamic-2,2-D2 acid is derived, are known to interact with various enzymes, proteins, and other biomolecules . They are involved in various biochemical reactions, including those related to plant growth and development .
Cellular Effects
Hydroxycinnamic acids have been found to have antimicrobial capacity and are known to play a role in plant defense against microbiological threats . They also have antioxidant properties and can protect against diseases associated with oxidative stress and genotoxicity .
Molecular Mechanism
Hydroxycinnamic acids are known to undergo enzymatic decarboxylation and reduction when metabolized by gut microbiota . This suggests that Hydrocinnamic-2,2-D2 acid may also undergo similar transformations.
Metabolic Pathways
Hydrocinnamic-2,2-D2 acid is likely involved in the phenylalanine and tyrosine pathway, given that it is a derivative of hydroxycinnamic acid . Hydroxycinnamic acids are metabolized by gut microbiota, undergoing enzymatic decarboxylation and reduction .
Eigenschaften
IUPAC Name |
2,2-dideuterio-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIGOLPHOKFCH-RJSZUWSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B96173.png)


